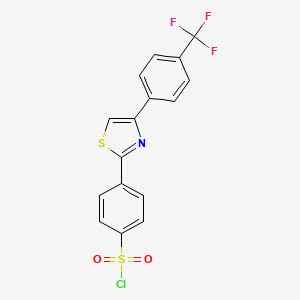
4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a benzene ring, a thiazole ring, and a trifluoromethyl group . These types of compounds are often used in the development of new drugs .
Molecular Structure Analysis
The molecule contains a benzene ring, a thiazole ring, and a trifluoromethyl group . The thiazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could influence its reactivity .properties
CAS RN |
446883-84-7 |
|---|---|
Product Name |
4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzene-1-sulfonyl chloride |
Molecular Formula |
C16H9ClF3NO2S2 |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonyl chloride |
InChI |
InChI=1S/C16H9ClF3NO2S2/c17-25(22,23)13-7-3-11(4-8-13)15-21-14(9-24-15)10-1-5-12(6-2-10)16(18,19)20/h1-9H |
InChI Key |
UGHITQRMICHJDI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)S(=O)(=O)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



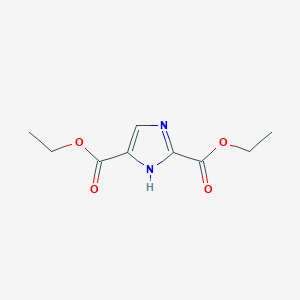
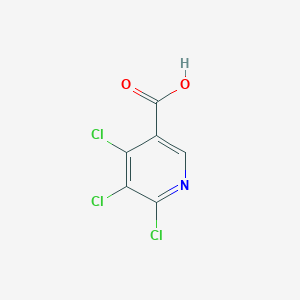
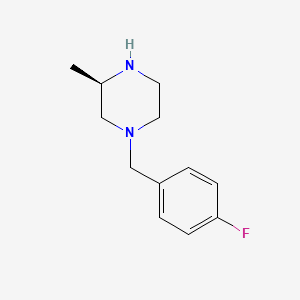
![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)
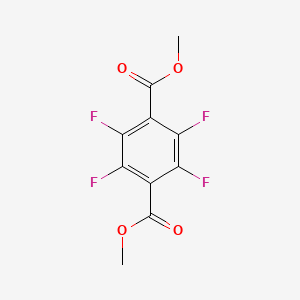
![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)
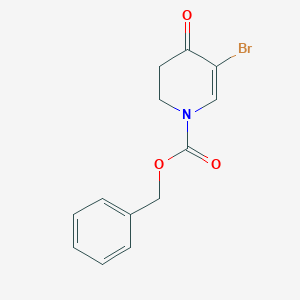
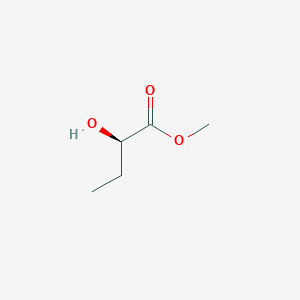
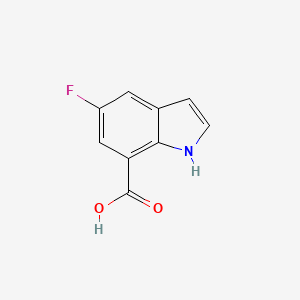
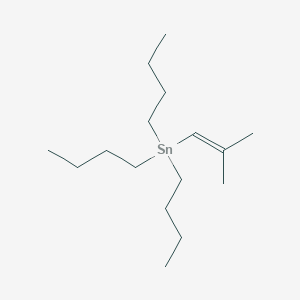
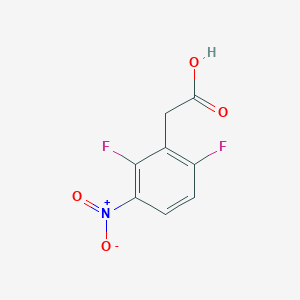
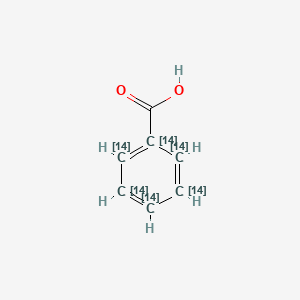
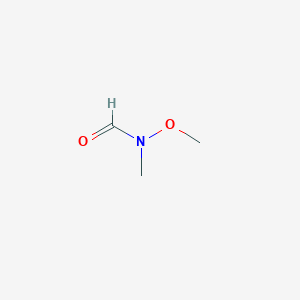
![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)